molecular formula C21H26N2O4S B11120923 methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11120923
M. Wt: 402.5 g/mol
InChI Key: TWCZGTHHVZZJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a 4-butoxyphenyl substituent at the C5 position, an ethyl group at C2, and a methyl ester at C4.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-5-7-12-27-15-10-8-14(9-11-15)18-17(20(25)26-4)13(3)22-21-23(18)19(24)16(6-2)28-21/h8-11,16,18H,5-7,12H2,1-4H3

InChI Key

TWCZGTHHVZZJSL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)CC)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name C5 Substituent C2 Substituent C6 Group Key Properties
Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Target) 4-Butoxyphenyl Ethyl Methyl ester High lipophilicity (logP ~4.2 est.) due to butoxy chain; potential CNS activity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Hydrogen Ethyl ester Moderate logP (~3.1); halogen-π interactions stabilize crystal packing
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Chlorophenyl Hydrogen Ethyl ester Enhanced antimicrobial activity; lower solubility due to chloro group
Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Isopropylphenyl 2-Methoxybenzylidene Ethyl ester Bulky substituents reduce crystallization efficiency; logP ~4.5

Key Observations :

  • Lipophilicity : The 4-butoxyphenyl group in the target compound increases logP compared to bromophenyl (logP ~3.1) and chlorophenyl analogs, suggesting better membrane permeability .
  • Electronic Effects: Electron-donating alkoxy groups (butoxy) vs.

Example :

  • The ethyl 5-(4-bromophenyl) analog () was synthesized by fusing 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea at 120°C for 8 hours .
  • The target compound likely follows a similar pathway, substituting 4-bromobenzaldehyde with 4-butoxybenzaldehyde.

Crystallographic and Supramolecular Features

Table 2: Crystal Packing and Interactions

Compound Key Interactions Supramolecular Assembly
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Br···π interactions Homochiral chains stabilized by halogen-π
Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Van der Waals, C–H···O Layered structures with π-π stacking
Target Compound Predicted: C–H···O, van der Waals Likely disordered packing due to butoxy flexibility

Key Observations :

  • Halogen-π interactions in bromophenyl analogs enable chiral resolution via crystallization .
  • The target’s butoxyphenyl group may hinder dense packing due to its flexible chain, reducing crystallinity compared to rigid bromophenyl derivatives.

Table 3: Reported Bioactivities of Analogous Compounds

Compound Bioactivity Mechanism/Application
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Antimicrobial (MIC: 12.5 µg/mL vs. E. coli) Disrupts bacterial membrane integrity
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Anticancer (IC50: 8.7 µM vs. MCF-7) Inhibits topoisomerase II
Target Compound Not reported in evidence Hypothesized: Antifungal or anti-inflammatory due to lipophilicity

Key Observations :

  • Chlorophenyl and pyrazole-containing analogs show pronounced antimicrobial and anticancer activities .
  • The target’s butoxyphenyl group may shift activity toward antifungal targets, as seen in lipophilic thiazolopyrimidines .

Biological Activity

Methyl 5-(4-butoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound that belongs to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections explore its biological activity, synthesis methods, comparative studies with related compounds, and detailed research findings.

Structural Characteristics

The compound features a thiazole ring fused with a pyrimidine structure , characterized by the presence of various substituents including a butoxyphenyl group and an ethyl group. Its molecular formula contributes to its unique interactions with biological targets, which are critical for its pharmacological effects.

Molecular Formula and Weight

PropertyValue
Molecular Formula C18H22N2O4S
Molecular Weight 358.44 g/mol

Antimicrobial Properties

Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Escherichia coli : Minimum Inhibitory Concentration (MIC) < 29 μg/mL
  • Staphylococcus aureus : MIC < 40 μg/mL
  • Candida albicans : MIC < 207 μg/mL

These results suggest a broad-spectrum antimicrobial potential that merits further investigation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets such as NF-kB pathways has been highlighted as a potential mechanism of action.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by modulating inflammatory cytokines and reducing oxidative stress in cellular models.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of thioamide derivatives with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often utilize solvents like ethanol or methanol along with catalysts such as p-toluenesulfonic acid.

Synthetic Route Example

  • Starting Materials : Thioamide derivatives and β-dicarbonyl compounds.
  • Reaction Conditions : Acidic medium (e.g., p-toluenesulfonic acid), refluxing in ethanol.
  • Purification : Recrystallization and chromatography for product isolation.

Comparative Studies with Related Compounds

To better understand the unique properties of this compound, it can be compared with other thiazolo[3,2-a]pyrimidine derivatives:

Compound NameStructural FeaturesUnique Attributes
Methyl 5-(4-methoxyphenyl)-7-methyl-thiazolo[3,2-a]pyrimidineContains methoxy group instead of butoxyEnhanced solubility
Ethyl 5-(4-nitrophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineNitro group substitutionPotentially increased antimicrobial activity
Isobutyl 5-(4-chlorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineChlorinated phenyl groupDifferent pharmacological properties

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study published in PMC evaluated the antimicrobial efficacy against various pathogens using broth microdilution methods. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Investigations into its anticancer properties revealed that the compound could induce apoptosis in cancer cells via modulation of cell signaling pathways.
  • Inflammatory Response Analysis : Research demonstrated that this compound effectively reduced inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.

Q & A

Q. Table 1: Crystallographic Parameters for Analogous Compounds

Compound IDSpace GroupDihedral Angle (°)R FactorReference
Analog AP180.940.058
Analog BP21/c85.20.044

Q. Table 2: Bioactivity Data for Structural Analogs

Assay TypeCell Line/EnzymeIC₅₀/MIC ValueReference
Anticancer (MTT)MCF-712.5 µM
AntimicrobialS. aureus32 µg/mL
COX-2 InhibitionIn vitro0.8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.